{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1006440-43-2
VCID: VC7547326
InChI: InChI=1S/C8H11N3O6S/c1-5-8(11(14)15)6(2)10(9-5)4-18(16,17)3-7(12)13/h3-4H2,1-2H3,(H,12,13)
SMILES: CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)[N+](=O)[O-]
Molecular Formula: C8H11N3O6S
Molecular Weight: 277.25

{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid

CAS No.: 1006440-43-2

Cat. No.: VC7547326

Molecular Formula: C8H11N3O6S

Molecular Weight: 277.25

* For research use only. Not for human or veterinary use.

{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid - 1006440-43-2

Specification

CAS No. 1006440-43-2
Molecular Formula C8H11N3O6S
Molecular Weight 277.25
IUPAC Name 2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetic acid
Standard InChI InChI=1S/C8H11N3O6S/c1-5-8(11(14)15)6(2)10(9-5)4-18(16,17)3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Standard InChI Key KBIIJQXUUQRLCA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CS(=O)(=O)CC(=O)O)C)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid, delineates its core structure:

  • Pyrazole backbone: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

  • Substituents:

    • 3,5-Dimethyl groups: Methyl (–CH₃) substituents at positions 3 and 5 of the pyrazole ring.

    • 4-Nitro group: A nitro (–NO₂) group at position 4.

    • Sulfonylacetic acid chain: A methylsulfonyl (–SO₂–CH₂–) group linked to the pyrazole’s nitrogen (position 1), further connected to a carboxylic acid (–COOH).

The molecular formula is C₉H₁₂N₄O₆S, with a calculated molecular weight of 304.28 g/mol. Its IUPAC name reflects the sulfonyl group’s position and the acetic acid moiety’s connectivity .

Synthesis and Reaction Pathways

Precursor Compounds and Intermediate Formation

The synthesis of sulfonyl-containing pyrazoles often begins with thioether intermediates. For example, 2-(((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid (CAS 1006957-05-6) serves as a direct precursor, where oxidation of the thioether (–S–) to a sulfone (–SO₂–) is achievable using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Key steps:

  • Alkylation: Introduce a methylthio group to the pyrazole nitrogen via nucleophilic substitution.

  • Oxidation: Convert the thioether to a sulfonyl group under controlled conditions.

  • Acid functionalization: Retain or modify the acetic acid moiety through protection/deprotection strategies .

Patent-Based Methodologies

Patent WO2022056100A1 highlights techniques for functionalizing pyrazole derivatives, including alkylation and sulfonation steps. While focused on a different target molecule, the described use of sodium sulfate for purification and trifluoromethyl group installations offers transferable insights into handling nitro- and sulfonyl-substituted pyrazoles .

Physicochemical Properties

Calculated and Experimental Data

Comparative analysis with structurally similar compounds reveals:

Property{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic Acid2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic Acid
Molecular Weight304.28 g/mol245.26 g/mol
LogP~0.85 (estimated)1.18
TPSA (Topological PSA)126.7 Ų98.26 Ų
Rotatable Bonds55

The sulfonyl group increases polarity (higher TPSA) and reduces lipophilicity (lower LogP) compared to the thioether analog .

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